

Enoxacin-d8: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enoxacin-d8*

Cat. No.: *B15143409*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for **Enoxacin-d8**, a deuterated internal standard crucial for the accurate quantification of the fluoroquinolone antibiotic Enoxacin in complex biological matrices. This document outlines the typical quality control parameters, detailed analytical methodologies, and data interpretation relevant to researchers and professionals in drug development and analytical science.

Certificate of Analysis (CoA) - A Representative Summary

A Certificate of Analysis for a high-purity reference standard like **Enoxacin-d8** provides critical information on its identity, purity, and quality. Below is a summary of typical data presented in a CoA, structured for clarity and easy comparison.

Table 1: Physicochemical and Quality Control Data for **Enoxacin-d8**

Parameter	Specification	Representative Result
Appearance	White to off-white solid	Conforms
Molecular Formula	C ₁₅ H ₉ D ₈ FN ₄ O ₃	C ₁₅ H ₉ D ₈ FN ₄ O ₃
Molecular Weight	328.37 g/mol	328.37 g/mol
CAS Number	1329642-60-5	1329642-60-5
Purity (by HPLC)	≥98.0%	99.5%
Isotopic Purity	≥99 atom % D	99.6 atom % D
Residual Solvents	Per USP <467>	Conforms
Water Content (by Karl Fischer)	≤1.0%	0.2%
¹ H-NMR	Conforms to structure	Conforms
Mass Spectrum	Conforms to structure	Conforms
Storage	2-8°C, protect from light	-

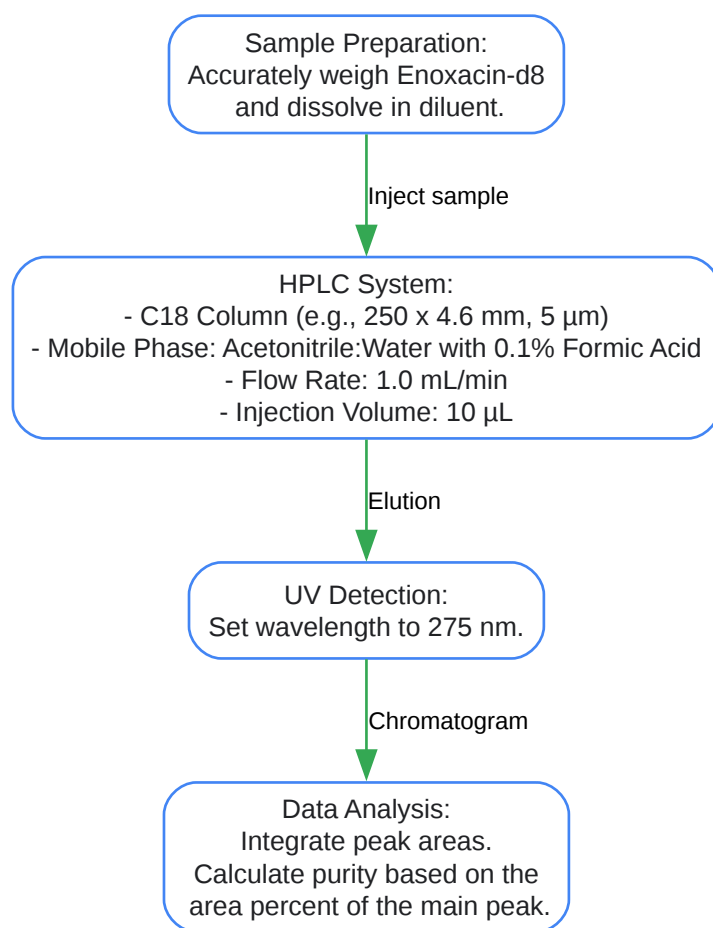
Experimental Protocols

Detailed and validated analytical methods are essential for confirming the identity and purity of **Enoxacin-d8**. The following sections describe the standard experimental protocols used.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The purity of **Enoxacin-d8** is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. This method separates **Enoxacin-d8** from any potential impurities.

Experimental Workflow for HPLC Purity Analysis



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Caption: Workflow for HPLC-based purity determination of **Enoxacin-d8**.

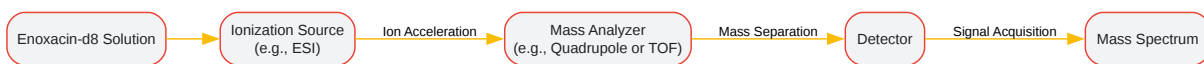
Table 2: HPLC Method Parameters

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	Isocratic or Gradient (e.g., 80:20 A:B)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	275 nm
Injection Volume	10 µL
Diluent	Mobile Phase

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the molecular weight and assessing the isotopic purity of **Enoxacin-d8**.

Logical Flow for Mass Spectrometric Analysis



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Caption: Process flow for the mass spectrometric analysis of **Enoxacin-d8**.

Identity Confirmation: The mass spectrum should show a prominent peak corresponding to the $[M+H]^+$ ion of **Enoxacin-d8** at m/z 329.18.

Isotopic Purity Assessment: The relative intensities of the peaks corresponding to the deuterated (d8) and non-deuterated (d0) forms, as well as partially deuterated species, are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton (^1H) NMR spectroscopy is used to confirm the chemical structure of **Enoxacin-d8**. In a deuterated standard, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.

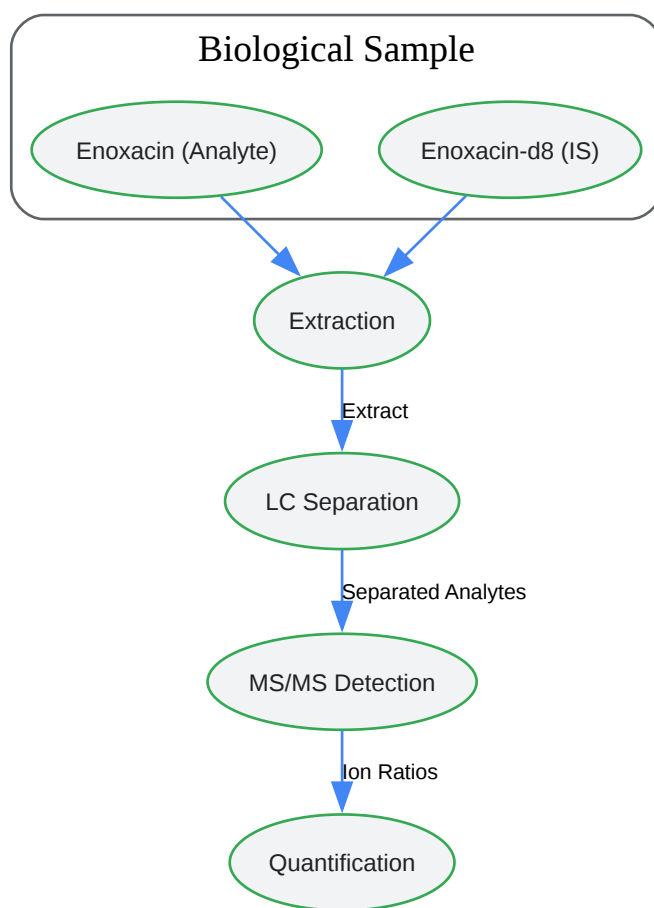
Key Observations in the ^1H -NMR Spectrum of **Enoxacin-d8**:

- **Absence of Piperazine Protons:** The characteristic signals for the eight protons on the piperazine ring of Enoxacin will be absent.
- **Presence of Other Protons:** Signals for the ethyl group and the aromatic protons on the naphthyridine ring system should be present and consistent with the structure of Enoxacin.

Application in Quantitative Analysis

Enoxacin-d8 is primarily used as an internal standard in quantitative bioanalytical methods, typically employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway in LC-MS/MS Quantification



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Caption: Use of **Enoxacin-d8** as an internal standard in LC-MS/MS.

The co-eluting Enoxacin and **Enoxacin-d8** are detected by the mass spectrometer. The ratio of the peak area of Enoxacin to the peak area of **Enoxacin-d8** is used to construct a calibration curve and accurately quantify the concentration of Enoxacin in the unknown sample, compensating for variations in sample preparation and instrument response.

- To cite this document: BenchChem. [Enoxacin-d8: A Technical Guide to its Certificate of Analysis and Purity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15143409#enoxacin-d8-certificate-of-analysis-and-purity\]](https://www.benchchem.com/product/b15143409#enoxacin-d8-certificate-of-analysis-and-purity)

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